molecular formula C14H21ClO4 B14186756 Diethyl (2-chlorobut-3-en-1-yl)(prop-1-en-1-yl)propanedioate CAS No. 835650-97-0

Diethyl (2-chlorobut-3-en-1-yl)(prop-1-en-1-yl)propanedioate

Cat. No.: B14186756
CAS No.: 835650-97-0
M. Wt: 288.76 g/mol
InChI Key: CTGGVNQCYYLOKV-UHFFFAOYSA-N
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Description

Diethyl (2-chlorobut-3-en-1-yl)(prop-1-en-1-yl)propanedioate is an organic compound with a complex structure that includes both chlorinated and unsaturated hydrocarbon chains

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl (2-chlorobut-3-en-1-yl)(prop-1-en-1-yl)propanedioate typically involves the reaction of diethyl propanedioate with appropriate chlorinated and unsaturated alkyl halides under controlled conditions. The reaction is usually carried out in the presence of a strong base, such as sodium hydride or potassium tert-butoxide, to facilitate the deprotonation of the diethyl propanedioate and subsequent nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and recrystallization, can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Diethyl (2-chlorobut-3-en-1-yl)(prop-1-en-1-yl)propanedioate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the unsaturated bonds to saturated ones, yielding different derivatives.

    Substitution: The chlorinated group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like sodium azide or sodium thiolate in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diethyl (2-carboxybut-3-en-1-yl)(prop-1-en-1-yl)propanedioate, while reduction could produce diethyl (2-butyl)(prop-1-en-1-yl)propanedioate.

Scientific Research Applications

Diethyl (2-chlorobut-3-en-1-yl)(prop-1-en-1-yl)propanedioate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of diethyl (2-chlorobut-3-en-1-yl)(prop-1-en-1-yl)propanedioate involves its interaction with various molecular targets, depending on the context of its use. In chemical reactions, it acts as a nucleophile or electrophile, participating in substitution or addition reactions. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Diethyl (4-chlorobut-2-en-1-yl)(prop-1-en-1-yl)propanedioate
  • Diethyl 2-allyl-2-isopropylmalonate

Uniqueness

Diethyl (2-chlorobut-3-en-1-yl)(prop-1-en-1-yl)propanedioate is unique due to its specific structural features, such as the presence of both chlorinated and unsaturated hydrocarbon chains

Properties

CAS No.

835650-97-0

Molecular Formula

C14H21ClO4

Molecular Weight

288.76 g/mol

IUPAC Name

diethyl 2-(2-chlorobut-3-enyl)-2-prop-1-enylpropanedioate

InChI

InChI=1S/C14H21ClO4/c1-5-9-14(10-11(15)6-2,12(16)18-7-3)13(17)19-8-4/h5-6,9,11H,2,7-8,10H2,1,3-4H3

InChI Key

CTGGVNQCYYLOKV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC(C=C)Cl)(C=CC)C(=O)OCC

Origin of Product

United States

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